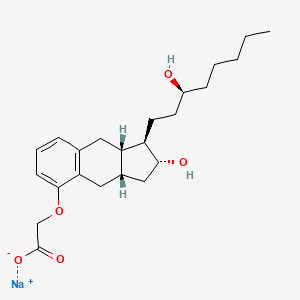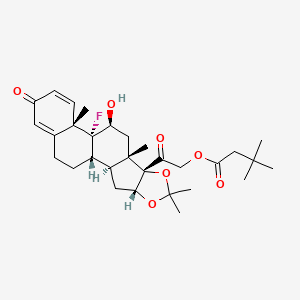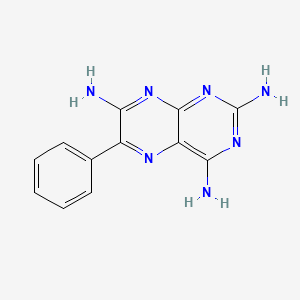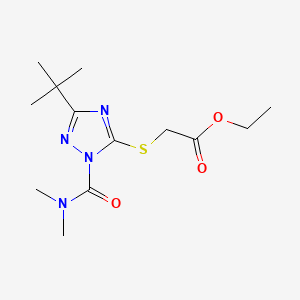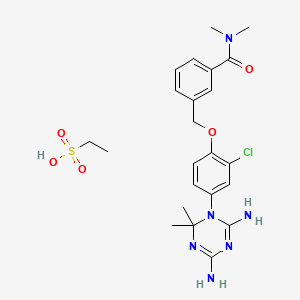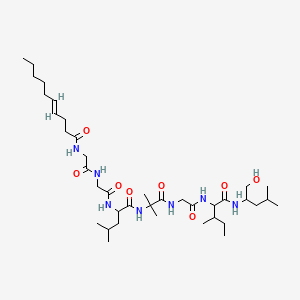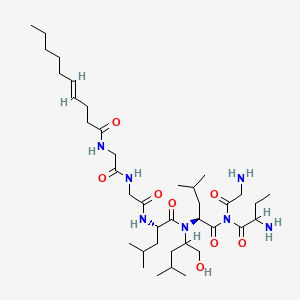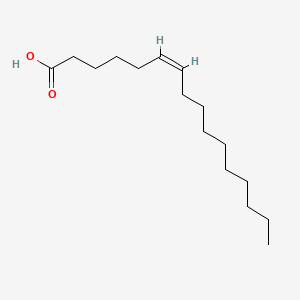
Sapienic acid
Overview
Description
Mechanism of Action
Target of Action
Sapienic acid, also known as cis-6-Hexadecenoic acid, is a major component of human sebum . It is produced by the enzyme fatty acid desaturase 2 (FADS2) . The primary targets of this compound are the microbial pathogens present on the skin, particularly Staphylococcus aureus .
Mode of Action
This compound has potent antimicrobial activity . It interacts with microbial pathogens on the skin, inhibiting their growth and survival . This interaction results in a disruption of the pathogen’s metabolism and transport, leading to its eventual death .
Biochemical Pathways
The biosynthesis of this compound involves the delta-6-desaturation of palmitic acid . In other tissues, linoleic acid is the target for delta 6 desaturase, but linoleic acid is degraded in sebaceous cells, allowing the enzyme to desaturate palmitic to this compound .
Biochemical Analysis
Biochemical Properties
Sapienic acid is synthesized through the delta-6 desaturation of palmitic acid by the enzyme fatty acid desaturase 2 (FADS2). This process is unique to sebaceous glands in human skin, where linoleic acid is degraded, allowing FADS2 to desaturate palmitic acid to this compound . This compound interacts with various biomolecules, including enzymes and proteins. It has potent antibacterial activity against pathogens like Staphylococcus aureus, making it a critical component of the skin’s innate immune system . Additionally, this compound influences calcium influx into keratinocytes, affecting epidermal differentiation .
Cellular Effects
This compound significantly impacts various cell types and cellular processes. In breast cancer cell lines, this compound influences membrane plasticity and protein signaling, particularly affecting the expression and phosphorylation of key signaling molecules such as the epithelial growth factor receptor (EGFR), mammalian target of rapamycin (mTOR), and protein kinase B (AKT) . This compound also modulates host-microbe interactions, demonstrating selective antimicrobial activity against Staphylococcus aureus . Deficient production of this compound is associated with conditions like atopic dermatitis, highlighting its role in maintaining skin health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It disrupts membrane integrity and increases membrane fluidity, which can inhibit the electron transport chain in pathogens like Staphylococcus aureus . The biosynthesis of this compound involves the delta-6 desaturation of palmitic acid, a process facilitated by the enzyme FADS2 . This compound also functions as a first-line component of the innate immune system at the cutaneous surface, providing antimicrobial protection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable and maintains its antimicrobial properties over extended periods . Its stability and efficacy can be influenced by environmental factors such as pH and temperature. Long-term studies have indicated that topical application of this compound can reduce bacterial load and improve symptoms in conditions like atopic dermatitis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower concentrations, this compound exhibits beneficial effects, such as antimicrobial activity and modulation of immune responses . At higher doses, it may cause adverse effects, including disruption of membrane integrity and inhibition of cellular respiration . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from palmitic acid through the action of FADS2 . In sebaceous glands, this compound can be further metabolized to sebaleic acid, a two-carbon extension product . This metabolic pathway is unique to human sebaceous glands and plays a critical role in maintaining skin health and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is a major component of sebum, which is secreted by sebaceous glands to cover the skin surface . This compound interacts with transporters and binding proteins that facilitate its distribution and localization within the skin . Its presence in sebum helps maintain the skin’s barrier function and provides antimicrobial protection .
Subcellular Localization
This compound is primarily localized in the sebaceous glands and the skin surface . It is directed to these specific compartments through targeting signals and post-translational modifications that ensure its proper localization and function . The high concentration of this compound in human sebum underscores its importance in skin physiology and innate immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One method involves reacting a triphenylphosphonium salt with decanal or an aldehyde in a Wittig reaction, followed by saponification of the ester formed.
Microbial Process: Another approach uses a mutant strain of Rhodococcus sp.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-6-Hexadecenoic acid can undergo oxidation reactions, which may alter its antimicrobial properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products:
Oxidation Products: Oxidation can produce hydroxy acids and other oxidized derivatives.
Reduction Products: Reduction typically yields saturated fatty acids.
Substitution Products: Substitution reactions can result in various functionalized fatty acids.
Scientific Research Applications
Chemistry: : cis-6-Hexadecenoic acid is used as a model compound to study the behavior of monounsaturated fatty acids in various chemical reactions .
Biology: : It plays a significant role in the innate immune system of the skin, exhibiting selective antibacterial activity against pathogens like Staphylococcus aureus .
Medicine: : The compound’s antimicrobial properties make it a potential candidate for treating skin infections and conditions such as atopic dermatitis .
Industry: : cis-6-Hexadecenoic acid is explored for its use in cosmetic products, particularly for its antimicrobial properties and potential to reduce the need for synthetic preservatives .
Comparison with Similar Compounds
Similar Compounds
Palmitoleic Acid: Another monounsaturated fatty acid with a double bond at the ninth carbon atom.
Oleic Acid: A monounsaturated fatty acid with a double bond at the ninth carbon atom, commonly found in olive oil.
Sebaleic Acid: A fatty acid unique to human sebum, formed from sapienic acid by the addition of a double bond and extension of two carbons.
Uniqueness: : cis-6-Hexadecenoic acid is unique due to its specific double bond position and its significant role in human skin’s antimicrobial defense . Unlike other fatty acids, it is predominantly found in human sebum and exhibits selective antibacterial activity .
Properties
IUPAC Name |
(Z)-hexadec-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18)/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNVXFKZMRGJPM-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904584 | |
| Record name | Sapienic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17004-51-2 | |
| Record name | Sapienic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17004-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sapienic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017004512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sapienic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAPIENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6460S1EJ28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


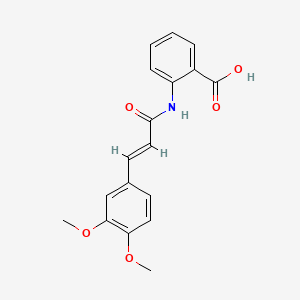

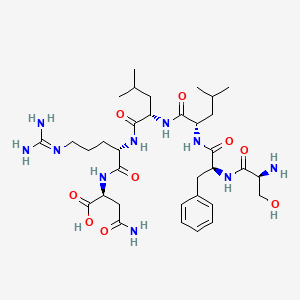
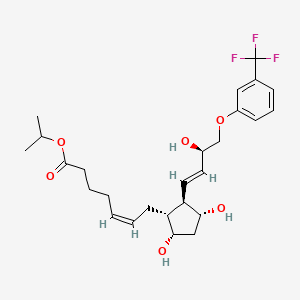
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt](/img/structure/B1681363.png)

![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B1681365.png)
